N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RK-701 is a highly selective and non-genotoxic inhibitor of the histone methyltransferase enzyme G9a. It has an IC50 value of 23-27 nM, making it a potent inhibitor. RK-701 selectively up-regulates fetal hemoglobin (HbF), γ-globin, and BGLT3 expression while down-regulating H3K9me2 expression. Additionally, RK-701 inhibits BCL11A and ZBTB7A .
準備方法
The synthesis of RK-701 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that RK-701 is synthesized through a series of chemical reactions involving the use of various reagents and catalysts .
化学反応の分析
RK-701 undergoes several types of chemical reactions, including:
Oxidation: RK-701 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert RK-701 into different reduced forms.
Substitution: RK-701 can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
科学的研究の応用
RK-701 has several scientific research applications, including:
Chemistry: RK-701 is used as a tool compound to study the inhibition of histone methyltransferase G9a and its effects on gene expression.
Biology: RK-701 is used to investigate the role of G9a in various biological processes, including the regulation of fetal hemoglobin and γ-globin expression.
Medicine: RK-701 is being studied as a potential therapeutic agent for sickle cell disease due to its ability to induce fetal hemoglobin expression more efficiently than existing treatments like hydroxyurea
Industry: RK-701 is used in the development of new drugs and therapeutic agents targeting histone methyltransferases
作用機序
RK-701 exerts its effects by selectively inhibiting the histone methyltransferase enzyme G9a. This inhibition prevents the recruitment of two major γ-globin repressors in complex with G9a onto the BGLT3 gene locus through CHD4, a component of the NuRD complex. As a result, RK-701 up-regulates BGLT3 long non-coding RNA, which plays a crucial role in the induction of fetal hemoglobin (HbF) and γ-globin .
類似化合物との比較
RK-701 is unique in its high selectivity and non-genotoxic nature as a G9a inhibitor. Similar compounds include:
UNC0638: Another selective G9a inhibitor with similar properties but different chemical structure.
BIX-01294: A G9a inhibitor with a different mechanism of action and lower selectivity compared to RK-701.
A-366: A selective inhibitor of G9a and GLP with different chemical properties. RK-701 stands out due to its higher selectivity and lower toxicity, making it a promising candidate for therapeutic applications .
特性
分子式 |
C26H30N4O3 |
---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
N-[(2S)-1-(4-cyanoanilino)-4-cyclopropyl-1-oxobutan-2-yl]-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C26H30N4O3/c1-15-22-20(12-26(2,3)13-21(22)31)29-23(15)25(33)30-19(11-8-16-4-5-16)24(32)28-18-9-6-17(14-27)7-10-18/h6-7,9-10,16,19,29H,4-5,8,11-13H2,1-3H3,(H,28,32)(H,30,33)/t19-/m0/s1 |
InChIキー |
OWORSODZTADOQX-IBGZPJMESA-N |
異性体SMILES |
CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)N[C@@H](CCC3CC3)C(=O)NC4=CC=C(C=C4)C#N |
正規SMILES |
CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)NC(CCC3CC3)C(=O)NC4=CC=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。